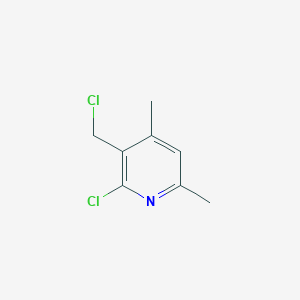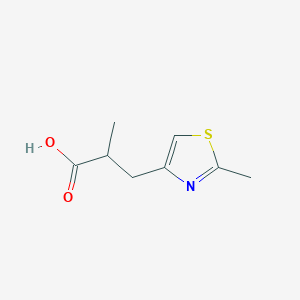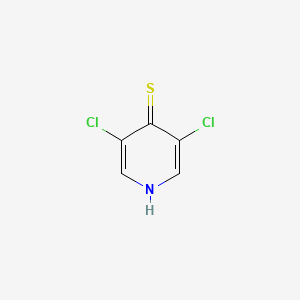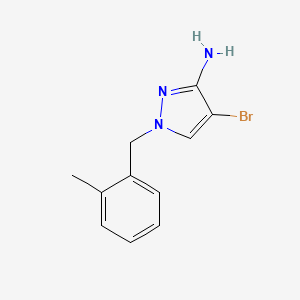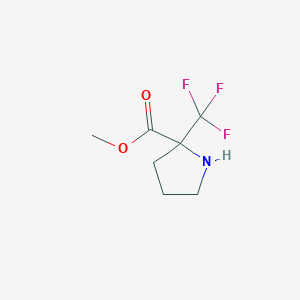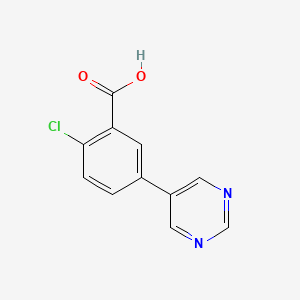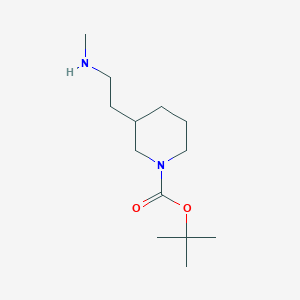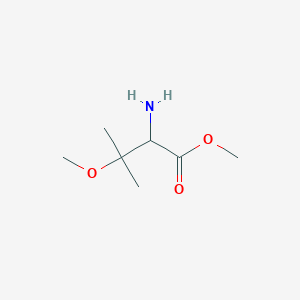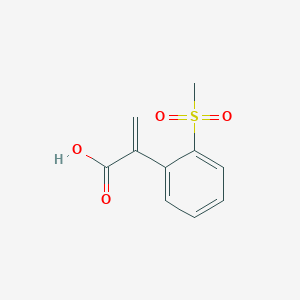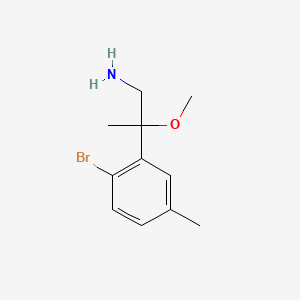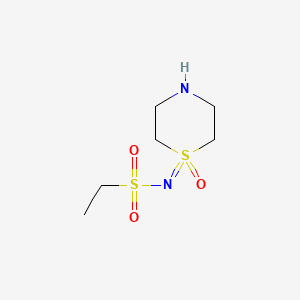
N-(1-Oxido-1l6-thiomorpholin-1-ylidene)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide typically involves the reaction of thiomorpholine with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine ring can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide
- 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide
Uniqueness
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide stands out due to its specific structural features, such as the ethane-1-sulfonamide group, which can impart unique reactivity and biological activity compared to its analogs. The presence of different substituents on the thiomorpholine ring or the sulfonamide group can significantly alter the compound’s properties and applications.
This detailed article provides a comprehensive overview of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H14N2O3S2 |
|---|---|
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
N-(1-oxo-1,4-thiazinan-1-ylidene)ethanesulfonamide |
InChI |
InChI=1S/C6H14N2O3S2/c1-2-13(10,11)8-12(9)5-3-7-4-6-12/h7H,2-6H2,1H3 |
Clave InChI |
OJZUEOPGLRCHMD-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N=S1(=O)CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)

